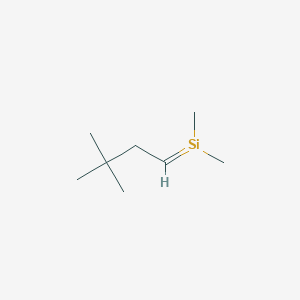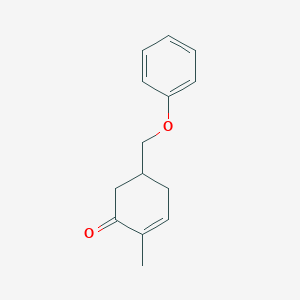
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) is an organic compound that belongs to the class of naphthalenols It is characterized by the presence of a hydroxyl group (-OH) attached to a naphthalene ring, which is further substituted with a methyl group and a hydrogen sulfate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-aminonaphthalene. This intermediate is subsequently hydrolyzed to yield 1-naphthalenol. The final step involves the sulfonation of 1-naphthalenol with sulfuric acid to introduce the hydrogen sulfate group .
Industrial Production Methods
In industrial settings, the production of 1-naphthalenol, 7-methyl-, 1-(hydrogen sulfate) typically involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.
Substitution: Diazonium salts are often used for diazotization reactions, followed by coupling with various nucleophiles.
Major Products
Oxidation: 1,4-naphthoquinone.
Reduction: Tetrahydro-1-naphthalenol derivatives.
Substitution: 4-amino-1-naphthalenol and various azo dyes.
Aplicaciones Científicas De Investigación
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Employed in biochemical assays and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-naphthalenol, 7-methyl-, 1-(hydrogen sulfate) involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical processes. The hydrogen sulfate group enhances the compound’s solubility and reactivity, facilitating its incorporation into various chemical and biological systems .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthol: Differentiated by the absence of the methyl and hydrogen sulfate groups.
2-Naphthol: An isomer with the hydroxyl group at the 2-position of the naphthalene ring.
4-Amino-1-naphthalenol: Contains an amino group instead of the hydrogen sulfate group.
Uniqueness
1-Naphthalenol, 7-methyl-, 1-(hydrogen sulfate) is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the methyl and hydrogen sulfate groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
85896-64-6 |
|---|---|
Fórmula molecular |
C11H10O4S |
Peso molecular |
238.26 g/mol |
Nombre IUPAC |
(7-methylnaphthalen-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C11H10O4S/c1-8-5-6-9-3-2-4-11(10(9)7-8)15-16(12,13)14/h2-7H,1H3,(H,12,13,14) |
Clave InChI |
QDVMMBFUHFHGCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2OS(=O)(=O)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


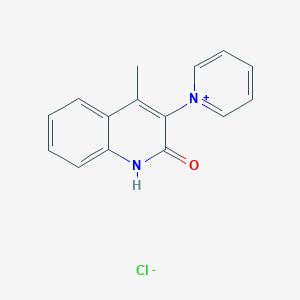
![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
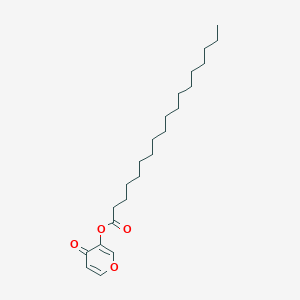
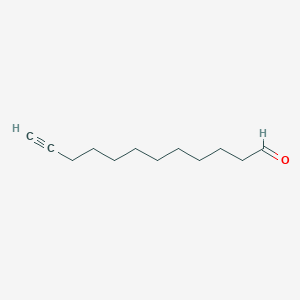
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
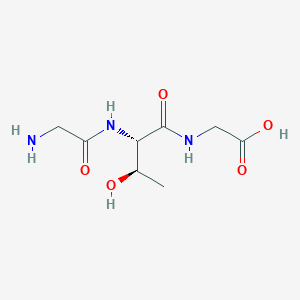
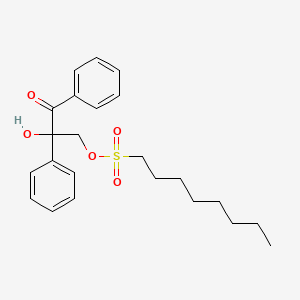
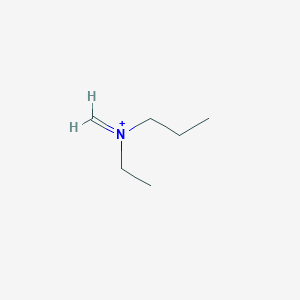
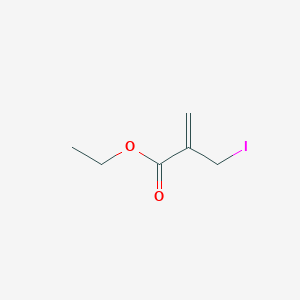
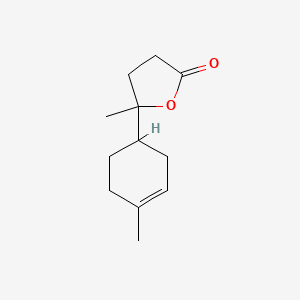
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
